![molecular formula C11H11FN2O4 B2548809 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid CAS No. 1103337-57-0](/img/structure/B2548809.png)
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid is a synthetic organic compound with the molecular formula C11H11FN2O4 and a molecular weight of 254.21 g/mol . . This compound is characterized by the presence of a carbamoyl group, a fluorophenyl group, and a formamido group attached to a propanoic acid backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid typically involves the following steps:
Formation of the intermediate: The reaction begins with the formation of an intermediate compound by reacting 2-fluorobenzoyl chloride with L-asparagine in the presence of a base such as triethylamine.
Coupling reaction: The intermediate is then coupled with formamide under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).
Substitution: Nucleophiles such as amines or thiols.
Oxidation and Reduction: Common oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride).
Major Products Formed
Hydrolysis: Carboxylic acid and amine derivatives.
Substitution: Various substituted phenyl derivatives.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid is not well-understood. it is believed to interact with specific molecular targets and pathways, potentially involving hydrogen bonding and hydrophobic interactions with proteins and other biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
N2-(2-fluorobenzoyl)-L-asparagine: A closely related compound with similar structural features.
2-Fluorophenyl derivatives: Compounds containing the 2-fluorophenyl group, which may exhibit similar chemical properties.
Uniqueness
3-Carbamoyl-2-[(2-fluorophenyl)formamido]propanoic acid is unique due to the combination of its carbamoyl, fluorophenyl, and formamido groups, which confer distinct chemical and biological properties .
Propiedades
IUPAC Name |
4-amino-2-[(2-fluorobenzoyl)amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O4/c12-7-4-2-1-3-6(7)10(16)14-8(11(17)18)5-9(13)15/h1-4,8H,5H2,(H2,13,15)(H,14,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPEGVJBOQKWKMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(CC(=O)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
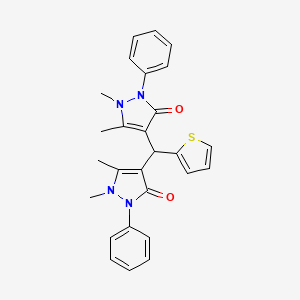
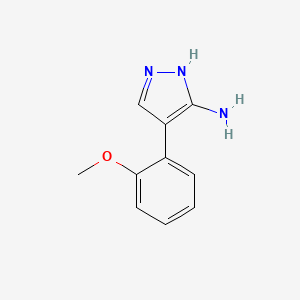
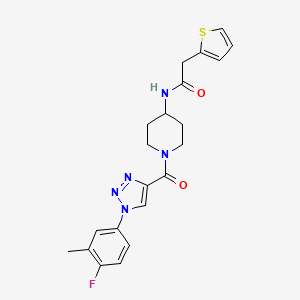
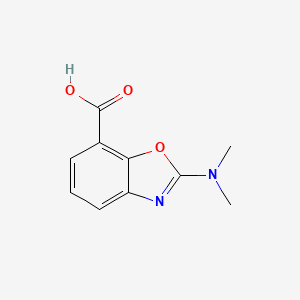
![N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(3-nitrophenyl)ethanediamide](/img/structure/B2548733.png)
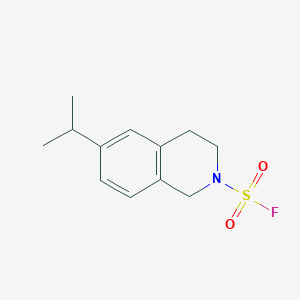
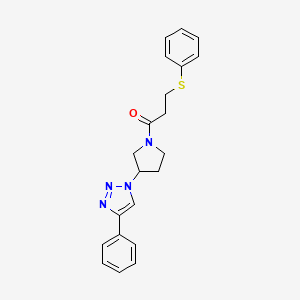
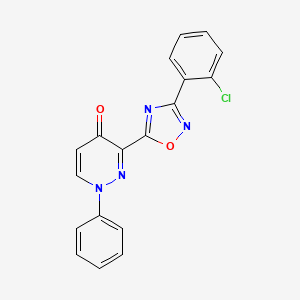
![N-{4-[3-(4-fluorophenyl)azepane-1-carbonyl]phenyl}acetamide](/img/structure/B2548739.png)
![(1S)-3-(METHYLSULFANYL)-1-{[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-YL}PROPAN-1-AMINE](/img/structure/B2548741.png)
![2,4-dimethyl-N-[4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2548742.png)
acetonitrile](/img/structure/B2548745.png)
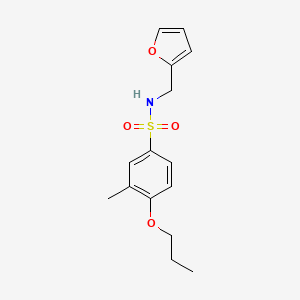
![N-{4-[6-(4-methylpiperidin-1-yl)pyridazin-3-yl]phenyl}thiophene-2-sulfonamide](/img/structure/B2548748.png)
